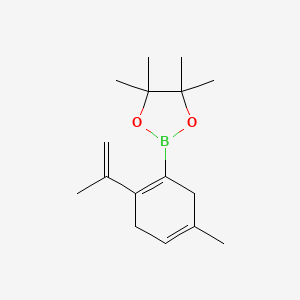![molecular formula C13H14ClN3O B14154684 Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- CAS No. 88743-53-7](/img/structure/B14154684.png)
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a chemical compound that features a morpholine ring substituted with a 4-chlorophenyl group and a pyrazolyl group. This compound is of interest due to its unique structure, which combines the properties of morpholine, pyrazole, and chlorophenyl groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the morpholine ring: The morpholine ring can be synthesized from diethanolamine through cyclization reactions.
Coupling of the morpholine and pyrazole rings: The final step involves coupling the morpholine ring with the substituted pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
作用機序
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)morpholine: This compound shares the chlorophenyl and morpholine groups but lacks the pyrazole ring.
4-(4-Chlorophenyl)-1H-pyrazole: This compound contains the chlorophenyl and pyrazole groups but lacks the morpholine ring.
Morpholine, 4-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-: This compound is similar but has a bromine atom instead of chlorine.
Uniqueness
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is unique due to the combination of its structural elements. The presence of both the morpholine and pyrazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new compounds with enhanced activity and specificity.
特性
CAS番号 |
88743-53-7 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
InChIキー |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


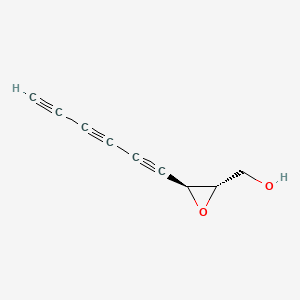
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)
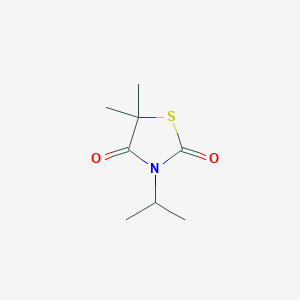

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)
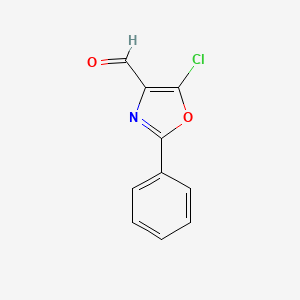
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)

![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
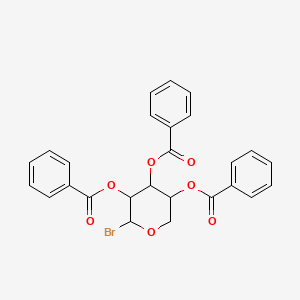
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
